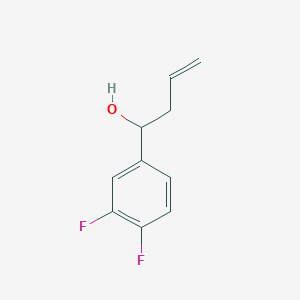

4-(3,4-Difluorophenyl)-1-buten-4-ol

Description

4-(3,4-Difluorophenyl)-1-buten-4-ol is a fluorinated organic compound characterized by a butenol backbone substituted with a 3,4-difluorophenyl group. Fluorinated aromatic compounds are often valued for their enhanced metabolic stability, bioavailability, and receptor-binding selectivity due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10,13H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXQUUVFJPLFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with a suitable alkene under catalytic conditions. The reaction typically employs a palladium catalyst and proceeds via a Heck coupling reaction, resulting in the formation of the desired butenyl alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1-buten-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The double bond in the butenyl group can be reduced to form the saturated alcohol.

Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 4-(3,4-Difluorophenyl)-1-buten-4-one.

Reduction: Formation of 4-(3,4-Difluorophenyl)-1-butanol.

Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 4-(3,4-Difluorophenyl)-1-buten-4-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

- Reagent in Reactions : The compound can be utilized as a reagent in diverse chemical reactions, including substitution and addition reactions. Its reactivity profile makes it suitable for creating new compounds with potential applications in different fields.

Biology

- Biological Activity : Research indicates that this compound exhibits a range of biological activities, including antibacterial and anticancer properties. The compound has been investigated for its interactions with biomolecules, which may lead to therapeutic applications.

- Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest it may interact with specific molecular targets or pathways to produce desired therapeutic effects.

Medicine

- Pharmaceutical Development : The compound is being explored as a potential active pharmaceutical ingredient (API) due to its promising biological activities. It may serve as a precursor for drug development aimed at treating various diseases, including cancer and bacterial infections.

-

Case Studies :

- A study demonstrated the efficacy of this compound in inhibiting the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.

- Another investigation highlighted its antibacterial properties against resistant strains of bacteria, indicating its utility in developing new antibiotics.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Synthesis Intermediate | Facilitates the creation of complex organic molecules |

| Biology | Antibacterial Activity | Effective against resistant bacterial strains |

| Medicine | Anticancer Agent | Inhibits growth in specific cancer cell lines |

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity to its target, while the butenyl group may influence its reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3,4-Difluorophenyl)-1-buten-4-ol to compounds with analogous fluorinated phenyl or alkenol moieties, based on the provided evidence:

Substituent Position and Electronic Effects

- 4-(2,5-Difluorophenyl)-1-butene (): This compound shares a difluorophenyl group but differs in fluorine substitution positions (2,5 vs. 3,4).

- 3-(3,4-Difluorophenyl)-2-methyl-1-propene ():

The addition of a methyl group adjacent to the double bond may increase steric hindrance compared to the hydroxyl group in this compound. Hydroxyl groups can participate in hydrogen bonding, improving solubility but reducing lipophilicity .

Comparison with COX-2 Inhibitors

Rofecoxib (), a COX-2 inhibitor with a methylsulfonylphenyl group, underscores the importance of substituent positioning for selectivity. While rofecoxib’s structure is distinct, its 1000-fold COX-2/COX-1 selectivity ratio highlights how fluorine placement (e.g., in 3,4-difluorophenyl) could modulate target affinity and reduce off-target effects in drug design .

Key Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Pathways: and describe methods for synthesizing fluorophenyl intermediates, such as bromoethanones and Grignard reagents, which could be adapted for this compound production .

- Biological Relevance : Fluorophenyl groups in thiazoles () and COX-2 inhibitors () suggest that the target compound’s hydroxyl group could be modified to enhance bioactivity or serve as a synthetic precursor for drug candidates .

Biological Activity

4-(3,4-Difluorophenyl)-1-buten-4-ol is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of difluoro substituents on the phenyl ring significantly influences its chemical reactivity and biological activity. The compound features a butenol moiety, which is essential for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of difluorophenyl compounds have shown significant antibacterial activity against various strains. In a study assessing the structure-activity relationship (SAR), it was found that 3-(3,4-difluorophenyl) derivatives demonstrated comparable efficacy to their mono-substituted counterparts .

Table 1: Antimicrobial Activity of Difluorophenyl Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3-(3,4-Difluorophenyl) Derivative | 1–2 | Bacillus subtilis |

| 3-(4-Fluorophenyl) Derivative | 2–5 | Staphylococcus aureus |

| Unsubstituted Derivative | >32 | No significant activity |

The mechanism through which this compound exerts its biological effects involves interactions at the molecular level. The difluoro groups enhance binding affinity to specific enzymes or receptors, potentially modulating various biochemical pathways. The hydroxyl group facilitates hydrogen bonding, which stabilizes interactions with target molecules.

Study on Antitumor Activity

In a recent investigation into the antitumor potential of various compounds including difluorophenyl derivatives, it was observed that certain structures exhibited potent inhibitory effects on cancer cell lines. For example, a related compound demonstrated significant inhibition against JAK2 and FLT3 kinases with IC50 values in the nanomolar range . This suggests that modifications to the phenolic structure can lead to enhanced antitumor activity.

In Vivo Efficacy Testing

In vivo studies have shown promising results for derivatives similar to this compound. In murine models, treatment with these compounds resulted in reduced tumor growth and improved survival rates compared to control groups. The administration of these compounds at effective dosages led to significant normalization of organ weights affected by tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis of difluorophenyl derivatives reveals that:

- Substitution Patterns : Disubstituted aniline derivatives generally exhibit higher potency than monosubstituted counterparts.

- Fluoro Substitution : Compounds with multiple fluorine substitutions tend to show increased biological activity compared to those with fewer substitutions.

- Hydroxyl Group Influence : The presence of hydroxyl groups enhances solubility and bioavailability, contributing to the overall efficacy of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.